1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of a germatrane precursor with iodine. One common method involves the use of tris(2-hydroxyethyl)amine as a starting material, which is reacted with germanium tetrachloride to form the germatrane framework. This intermediate is then treated with iodine under controlled conditions to introduce the iodine atom at the desired position .
Analyse Chemischer Reaktionen
1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiocyanate, to form compounds like 1-isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Complex Formation: The germatrane framework allows for the formation of complexes with various metal ions, which can be useful in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its ability to interact with various molecular targets through its iodine and germatrane framework. The iodine atom can participate in electrophilic substitution reactions, while the germatrane structure can coordinate with metal ions, influencing catalytic processes . The exact molecular pathways and targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and has similar reactivity and applications.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane:
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: A derivative of the target compound where the iodine is replaced with an isothiocyanate group, showing different reactivity and applications.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity compared to its silicon and boron analogs.
Eigenschaften
CAS-Nummer |
70565-61-6 |
---|---|
Molekularformel |
C6H12GeINO3 |
Molekulargewicht |
345.70 g/mol |
IUPAC-Name |
1-iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12GeINO3/c8-7-10-4-1-9(2-5-11-7)3-6-12-7/h1-6H2 |
InChI-Schlüssel |
VNKBDVQQFLZTJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Ge]2(OCCN1CCO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.